2-cyclohexyl-2-ethoxyacetaldehyde
Description
2-Cyclohexyl-2-ethoxyacetaldehyde (hypothetical structure: C₁₀H₁₈O₂) is an aldehyde derivative featuring a cyclohexyl group and an ethoxy substituent on the alpha carbon. This compound’s applications could span pharmaceuticals, agrochemicals, or fragrance intermediates, though specific studies are lacking in the provided sources.
Properties
CAS No. |
1785110-63-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Ethylcyclohexyl)acetaldehyde (C₁₀H₁₈O)
Key Features :
- Structure : CCC1CCC(CC1)CC=O (cyclohexyl with ethyl substituent and aldehyde group) .
- Functional Groups : Aldehyde, ethyl-substituted cyclohexane.
- Properties :
- Higher lipophilicity due to the ethyl group compared to ethoxy.
- Lower polarity than 2-cyclohexyl-2-ethoxyacetaldehyde, suggesting reduced solubility in polar solvents.
- Applications: Potential use in flavor/fragrance industries due to aldehyde functionality.
Phenacetaldehyde Dimethyl Acetal (C₁₀H₁₄O₂)
Key Features :
- Structure : Benzene ring linked to a dimethyl acetal group .
- Functional Groups : Acetal (protected aldehyde), aromatic ring.
- Properties :
- Enhanced hydrolytic stability compared to free aldehydes.
- Higher volatility than this compound due to aromaticity and smaller substituents.
- Applications : Common in perfumery as a stable aldehyde precursor .
Cyclohexyl Methacrylate (C₁₀H₁₆O₂)
Key Features :
- Structure : Cyclohexyl ester of methacrylic acid .
- Functional Groups : Ester, cyclohexyl group.
- Properties :
- Polymerizable double bond (methacrylate) absent in the target compound.
- Higher thermal stability due to ester functionality.
- Applications: Monomer for hydrophobic polymers in coatings or adhesives .
2-Ethoxyethyl Acetate (C₆H₁₂O₃)
Key Features :
- Structure : Ethoxyethyl ester of acetic acid .
- Functional Groups : Ester, ethoxy group.
- Properties :
- High solubility in organic solvents due to ethoxy and ester groups.
- Lower molecular weight and simpler structure compared to this compound.
- Applications : Solvent in industrial coatings and inks .
Comparative Data Table
| Compound | Molecular Formula | Functional Groups | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₈O₂ (hypothetical) | Aldehyde, ethoxy, cyclohexyl | Cyclohexyl, ethoxy | Pharmaceuticals, fragrances |
| 2-(4-Ethylcyclohexyl)acetaldehyde | C₁₀H₁₈O | Aldehyde, ethyl-substituted cyclohexane | Ethyl, cyclohexyl | Flavors, agrochemicals |
| Phenacetaldehyde dimethyl acetal | C₁₀H₁₄O₂ | Acetal, aromatic ring | Benzene, dimethyl acetal | Perfumery, stabilizers |
| Cyclohexyl methacrylate | C₁₀H₁₆O₂ | Ester, methacrylate | Cyclohexyl, methacrylate | Polymer industry |
| 2-Ethoxyethyl acetate | C₆H₁₂O₃ | Ester, ethoxy | Ethoxyethyl, acetate | Solvents, coatings |
Research Findings and Mechanistic Insights
- Lipophilicity and Bioactivity : The cyclohexyl group in this compound may enhance blood-brain barrier penetration, similar to lipophilic nitrosoureas in anticancer studies .
- Reactivity : The ethoxy group could slow aldehyde oxidation compared to unsubstituted analogs, as seen in ethoxyethyl acetate’s stability .
- Synthetic Utility : The compound’s aldehyde group allows for further derivatization (e.g., acetal formation), akin to phenacetaldehyde dimethyl acetal’s use in controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
